1-Methyl-1,2,3-benzotriazin-4(1H)-one
Description
Properties
CAS No. |
22305-45-9 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-methyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-11-7-5-3-2-4-6(7)8(12)9-10-11/h2-5H,1H3 |
InChI Key |
XTVBHNXTHITNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,3-benzotriazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methyl-1,2,3-benzotriazine with an oxidizing agent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3-benzotriazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
1-Methyl-1,2,3-benzotriazin-4(1H)-one is a heterocyclic compound belonging to the benzotriazine family, featuring a benzene ring fused with a triazine ring. A methyl group is located at the 1-position, and a carbonyl group is at the 4-position of the triazine moiety. Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial and potential anti-cancer properties, due to their ability to interact with biological targets at the cellular level.
Chemical Properties and Transformations
This compound can undergo several chemical transformations. Its reactivity stems from the benzotriazinone moiety. The compound is prepared by methylation of 1,2,3-benzotriazin-4(3H)-one, which is protected at the 3-position by a 1-ethoxyethyl substituent .
Applications in Pharmaceuticals
This compound can be used as a precursor or active ingredient in drug development because of its biological activity. Derivatives of this compound may act as potential anti-cancer agents because of their ability to interfere with DNA synthesis or other critical cellular processes. Some 1,2,3-benzotriazin-4(3H)-ones have been evaluated as metalloproteinase inhibitors .
Applications in Agriculture
This compound may be used in agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3-benzotriazin-4(1H)-one involves its interaction with molecular targets and pathways. This may include binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of 1-methyl-1,2,3-benzotriazin-4(1H)-one with structurally related benzotriazinones is presented below, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Electronic Comparison
Table 2: Physicochemical Properties
Key Comparative Insights
The 3-hydroxy analog’s acidity (pKa ≈ 7.78) enables deprotonation under mild conditions, a feature absent in the methyl derivative .
Thermal Stability :
- 6-Bromo and 6-nitro derivatives exhibit higher melting points (207–209°C and undefined, respectively) than the parent compound, attributed to stronger intermolecular interactions (halogen bonding, dipole-dipole) . The methyl derivative’s melting point is unreported but likely lower due to disrupted crystallinity from steric effects.
Reactivity in Synthesis: The parent compound undergoes thermal condensation with α-amino acids to form benzodiazepine derivatives, while the 1-methyl analog may exhibit altered cyclization kinetics due to steric effects . 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one is widely used as a coupling reagent in peptide synthesis, leveraging its H-bonding capability—a role unsuitable for the methyl derivative .
Biological and Pharmaceutical Potential: While benzothiazine derivatives (e.g., 1-methyl-1H-2,1-benzothiazin-4(3H)-one) show antimalarial and anti-inflammatory activities , benzotriazinones are primarily explored as synthetic intermediates. The methyl derivative’s bioactivity remains speculative but could be investigated for similar medicinal properties.
Research Findings and Data
Thermolysis Behavior
- 3-Alkenyl-1,2,3-benzotriazin-4(3H)-ones decompose thermally to yield quinolinones, with the 3-(β-styryl) derivative forming 3-phenylquinolin-4(1H)-one in practical yields . The 1-methyl derivative’s thermolysis pathway is unexplored but may differ due to substituent position.
Crystallographic Insights
- 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one (monoclinic, P2₁/c) exhibits intramolecular H-bonding and π-π interactions . The methyl derivative’s crystal packing may lack such interactions due to its non-polar substituent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-1,2,3-benzotriazin-4(1H)-one, and how are reaction conditions optimized?
- The compound is synthesized via cyclization or methylation of precursor benzotriazinones. For example, thermolysis of substituted benzotriazinones under controlled temperatures (e.g., 120–150°C) can yield methyl derivatives, as observed in analogous benzotriazinone syntheses . Reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) are often used in coupling reactions, with DMF as a solvent and room temperature conditions . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize by-products.
Q. How is this compound utilized in peptide synthesis, and what advantages does it offer?
- While the methyl derivative is less commonly used than its hydroxy counterpart (HOBt), it may act as a coupling reagent to prevent racemization during peptide bond formation. The methyl group could enhance solubility in non-polar solvents or stabilize intermediates. Methodologically, it is mixed with carbodiimides (e.g., DCC) to activate carboxyl groups, facilitating nucleophilic attack by amines .
Q. What experimental techniques are employed to determine the crystal structure of this compound derivatives?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å), followed by refinement using SHELXL . Key parameters include space group determination (e.g., monoclinic P2₁/c), absorption correction (e.g., SADABS), and least-squares refinement to achieve R1 values < 0.05 .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and thermochemical properties of this compound?
- DFT calculations (e.g., B3LYP/6-31G*) model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties like atomization energies (average deviation < 2.4 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM), and vibrational frequencies validate optimized structures.
Q. What mechanistic insights explain the role of this compound in heterocyclic transformations, such as benzodiazepine synthesis?
- The compound acts as a nitrene precursor or cyclization agent. For example, thermolysis generates reactive intermediates that insert into C–H bonds, forming fused heterocycles like 3H-1,4-benzodiazepin-2,5-diones . Mechanistic studies use isotopic labeling (e.g., ¹⁵N) and trapping experiments (e.g., with TEMPO) to identify transient species.
Q. How are structure-activity relationships (SARs) explored for benzotriazinone derivatives in agrochemical design?
- Derivatives like Azinphos-ethyl (containing the benzotriazinone core) are studied for pesticidal activity. SAR involves substituting the methyl group with electrophilic moieties (e.g., phosphorodithioates) to enhance target binding. In vitro assays (e.g., acetylcholinesterase inhibition) and molecular docking (e.g., AutoDock Vina) guide design, while toxicity is assessed via LD₅₀ tests .
Methodological Notes
- Crystallography : Refinement protocols in SHELXL include constraints for disordered moieties and anisotropic displacement parameters for non-H atoms .
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times for benzotriazinone derivatives, with monitored temperature gradients to avoid decomposition.
- Computational Validation : Compare DFT-optimized geometries with SC-XRD data to validate bond lengths/angles (e.g., C–N = 1.34 Å vs. 1.32 Å experimentally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
